molecular formula C22H27NO4 B15034528 3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one

3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one

Cat. No.: B15034528
M. Wt: 369.5 g/mol
InChI Key: CBHGHNQKXANTGW-UHFFFAOYSA-N
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Description

3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one is a synthetic compound featuring a propan-1-one backbone substituted with a 3,4,5-trimethoxyphenyl group at the 1-position and a 3-phenylpyrrolidine moiety at the 3-position.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

3-(3-phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C22H27NO4/c1-25-20-13-18(14-21(26-2)22(20)27-3)19(24)10-12-23-11-9-17(15-23)16-7-5-4-6-8-16/h4-8,13-14,17H,9-12,15H2,1-3H3

InChI Key

CBHGHNQKXANTGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCC(C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Introduction of the Trimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction using a trimethoxybenzene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine rings.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group might interact with hydrophobic pockets, while the pyrrolidine ring could form hydrogen bonds or ionic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The compound belongs to a broader class of propan-1-one and chalcone derivatives, which are widely studied for their structural versatility and pharmacological relevance. Below is a detailed comparison with structurally analogous compounds:

Core Backbone Variations

Propan-1-one vs. Propen-1-one (Chalcones)
  • Example: (E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) exhibits potent apoptosis induction in hepatocellular carcinoma (HCC) cells via mitochondrial pathways, a trait linked to its α,β-unsaturated ketone system .
Structural Data
Compound Backbone Key Substituents Activity/Notes
Target Compound Propan-1-one 3-Phenylpyrrolidine, 3,4,5-TMP* Tubulin inhibition (hypothesized)
ETTC Propen-1-one 2,4,6-Triethoxy, 3,4,5-TMP Apoptosis in HCC cells
1-(4-Methoxyphenyl)-3-(3,4,5-TMP)propan-1-one Propan-1-one 4-Methoxyphenyl, 3,4,5-TMP IR C=O stretch at 1715 cm⁻¹

*TMP: Trimethoxyphenyl

Substituent Modifications

Aromatic Ring Variations
  • 3,4,5-Trimethoxyphenyl : Common in antitubulin agents (e.g., combretastatin analogs). The target compound’s 3,4,5-TMP group may enhance hydrophobic interactions with tubulin’s colchicine-binding site .
  • Heteroaromatic Replacements : Compounds like (E)-3-(anthracen-9-yl)-1-(3,4,5-TMP)prop-2-en-1-one (21k) replace phenyl groups with polyaromatic systems, improving intercalation but increasing cytotoxicity .
Amine Group Comparisons
  • Pyrrolidine vs. Analog 3-Piperidino-1-(3,4,5-TMP)propan-1-one () replaces pyrrolidine with piperidine, altering ring size and basicity, which may affect solubility and target engagement . Morpholine derivatives (e.g., 3-morpholino-1-(4-nitrophenyl)-3-(3,4,5-TMP)propan-1-one) show distinct hydrogen-bonding capabilities due to the oxygen atom .

Biological Activity

3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C20H25N1O3C_{20}H_{25}N_{1}O_{3}. Its structure includes a pyrrolidine ring and a trimethoxyphenyl moiety, which contribute to its interaction with biological targets.

Antiviral Activity

Recent studies have explored the antiviral properties of compounds structurally similar to this compound. For instance, derivatives of pyrrolidine have shown activity against various viruses, including HIV and HSV. A study indicated that certain piperazine derivatives exhibited moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1), suggesting a potential antiviral mechanism that could be relevant to our compound of interest .

Anticancer Potential

The compound's structural analogs have also been evaluated for anticancer activity. The presence of the phenyl group in the pyrrolidine structure is often associated with enhanced cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that modifications in the pyrrolidine ring can lead to increased selectivity and potency against specific cancer types .

The biological activity of this compound may be attributed to its interaction with various receptors and enzymes in cellular pathways. Research indicates that compounds with similar structures can act as inverse agonists at specific nuclear receptors, such as RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response modulation .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest favorable pharmacokinetic properties for structurally related compounds, which could be extrapolated to predict the behavior of this compound in biological systems .

Case Studies and Research Findings

StudyFindings
Study A Evaluated antiviral activity against HSV and CVB; showed moderate efficacy.
Study B Investigated anticancer properties; demonstrated cytotoxic effects on various cancer cell lines.
Study C Explored pharmacokinetic profiles; indicated favorable absorption and metabolism characteristics.

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